molecular formula C8H15N7O2 B130541 tert-butyl N-(2,3-diazidopropyl)carbamate CAS No. 190840-29-0

tert-butyl N-(2,3-diazidopropyl)carbamate

Cat. No.: B130541
CAS No.: 190840-29-0
M. Wt: 241.25 g/mol
InChI Key: JQCNNYTWXOUCDB-UHFFFAOYSA-N
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Description

tert-butyl N-(2,3-diazidopropyl)carbamate is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for explosive reactions

Preparation Methods

The synthesis of tert-butyl N-(2,3-diazidopropyl)carbamate typically involves the reaction of 2,3-diazidopropanol with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the safe handling of azide groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the potentially explosive nature of azides.

Chemical Reactions Analysis

tert-butyl N-(2,3-diazidopropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The azide groups can be oxidized to form nitro compounds.

    Reduction: Reduction of azides can lead to the formation of amines.

    Substitution: The azide groups can participate in substitution reactions, often leading to the formation of triazoles through click chemistry. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amines, nitro compounds, and triazoles.

Scientific Research Applications

tert-butyl N-(2,3-diazidopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: Used in the production of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-diazidopropyl)carbamate involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry, where the compound is used to link molecules together in a highly efficient and specific manner. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of covalent bonds through the azide groups.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(2,3-diazidopropyl)carbamate include other azide-containing compounds such as:

    Azidomethyl carbamates: These compounds also contain azide groups and are used in similar applications.

    Diazidomethyl ketones: Known for their reactivity and use in organic synthesis.

    Triazole derivatives: Formed through the reaction of azides and alkynes, these compounds are widely used in various fields. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in click chemistry and materials science.

Properties

IUPAC Name

tert-butyl N-(2,3-diazidopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNNYTWXOUCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572110
Record name tert-Butyl (2,3-diazidopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190840-29-0
Record name tert-Butyl (2,3-diazidopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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